REACTION_CXSMILES
|
[OH:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH2:8]O)[O:6][CH:7]=1.OS(O)(=O)=O.[BrH:16].[OH-].[Na+]>>[Br:16][CH2:8][C:5]1[O:6][CH:7]=[C:2]([OH:1])[C:3](=[O:10])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C(C=C(OC1)CO)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ice
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
4 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 70° C. for 18.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with continuous stirring for for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
to obtain a white precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
18.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1OC=C(C(C1)=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |